

a new class of synthetic cannabinoids termed OXIZIDs

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Compound of Interest				
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OXIZIDs: A New Generation of Synthetic Cannabinoids

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

A novel class of synthetic cannabinoids, termed OXIZIDs, has recently emerged on the new psychoactive substances (NPS) market.[1][2] This class is characterized by an oxoindoline core connected to an azide linker, a structure designed to circumvent recent class-wide bans on traditional indole and indazole-based synthetic cannabinoid scaffolds implemented by countries like China in July 2021.[1][2][3] The prototypical compound of this series is MDA-19 (also known as BZO-HEXOXIZID), which was initially developed as a selective CB2 receptor agonist for the potential treatment of neuropathic pain. The co-opting of this and related compounds for recreational use has necessitated a deeper understanding of their pharmacological and toxicological profiles. This guide provides a comprehensive overview of the available scientific data on OXIZIDs, including their receptor activity, signaling pathways, and the methodologies used to characterize them.

Nomenclature and Core Structure

To avoid confusion with "MDA" (methylenedioxyamphetamine), a systematic naming convention has been proposed for this class of compounds. The term "OXIZID" refers to the



characteristic OXoIndoline core and aZIDe linker that defines the scaffold. Individual compounds are further specified by detailing the head and tail groups attached to this core structure.

Pharmacology and Receptor Activity

OXIZID synthetic cannabinoids primarily act as agonists at the cannabinoid receptors CB1 and CB2. However, their activity profiles show some key differences compared to both Δ^9 -tetrahydrocannabinol (Δ^9 -THC) and previous generations of synthetic cannabinoids.

Generally, OXIZIDs have been found to be full agonists at the CB1 receptor and partial agonists at the CB2 receptor. Many exhibit a degree of selectivity for the CB2 receptor over the CB1 receptor. In comparison to earlier, more potent synthetic cannabinoids like JWH-018, OXIZIDs tend to show lower potency at the CB1 receptor.

A study by Deventer and coworkers established the following rank order of potency for several OXIZID analogs at both CB1 and CB2 receptors: BZO-CHMOXIZID > 5F-**BZO-POXIZID** > BZO-POXIZID > BZO-HEXOXIZID.

Quantitative Data on Receptor Binding and Functional Activity

The following tables summarize the quantitative data from published studies on the binding affinity and functional activity of various OXIZID compounds at CB1 and CB2 receptors.

Table 1: CB1 and CB2 Receptor Potency (EC50) of OXIZID Analogs

Compound	CB1 EC50 (nM)	CB2 EC50 (nM)
BZO-CHMOXIZID	84.6	2.21
5F-BZO-POXIZID	Not specified	Not specified
BZO-POXIZID	Not specified	Not specified
BZO-4en-POXIZID	Not specified	Not specified
BZO-HEXOXIZID (MDA-19)	Not specified	Not specified



Data from β -arrestin2 recruitment assays as reported by Deventer et al. (2022). Note: Specific EC50 values for all compounds were not provided in the readily available text.

Table 2: In Vitro Activity of OXIZID Compounds at the CB1 Receptor

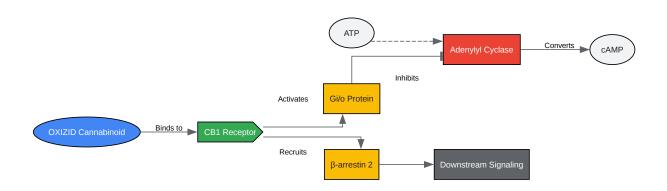
Compound	CB1 Affinity (Ki, μΜ)	Gαi Protein Activation (EC50, μΜ)	β-arrestin 2 Translocation (EC50, μM)
BZO-CHMOXIZID	Low micromolar	Not specified	Not specified
BZO-POXIZID	Low micromolar	Not specified	Not specified
5F-BZO-POXIZID	Low micromolar	Not specified	Not specified
BZO-4en-POXIZID	Low micromolar	Not specified	Not specified
BZO-HEXOXIZID (MDA-19)	Low micromolar	Not specified	Not specified

Data from a study by Patel et al. (2024), which reported low micromolar affinity for all tested OXIZIDs. Specific quantitative values for EC50 in $G\alpha$ i protein activation and β -arrestin 2 translocation assays were not detailed in the provided search results.

Signaling Pathways

Upon binding to cannabinoid receptors, particularly the CB1 receptor, synthetic cannabinoids like OXIZIDs initiate a cascade of intracellular signaling events. The primary pathway involves the activation of Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. Additionally, activation of these G protein-coupled receptors can lead to the recruitment of β -arrestin proteins, which can mediate both receptor desensitization and G protein-independent signaling.





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Caption: Canonical G protein-coupled signaling pathway for OXIZID cannabinoids at the CB1 receptor.

Experimental Protocols

The characterization of OXIZID cannabinoids has relied on a variety of in vitro and in vivo experimental techniques. The following are detailed methodologies for key experiments cited in the literature.

β-Arrestin2 Recruitment Assay

This assay is used to determine the potency and efficacy of a compound in activating a G protein-coupled receptor, in this case, the CB1 and CB2 receptors.

- Cell Line: HEK 293 cells stably expressing the human CB1 or CB2 receptor fused to a small fragment of β-galactosidase (β-gal) and a fusion protein of β-arrestin2 and a larger fragment of β-gal.
- Principle: Upon agonist binding to the receptor, β-arrestin2 is recruited to the receptor. This brings the two β-gal fragments into close proximity, allowing them to complement and form a functional enzyme. The activity of this enzyme is then measured using a chemiluminescent substrate.



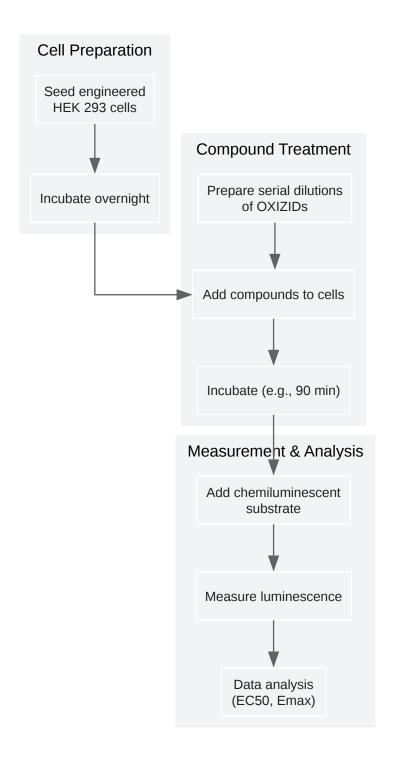




· Protocol Outline:

- Seed the engineered HEK 293 cells in 96-well plates and incubate overnight.
- Prepare serial dilutions of the OXIZID compounds and reference agonists (e.g., CP 55,940, JWH 018).
- Remove the culture medium from the cells and add the compound dilutions.
- Incubate for a specified period (e.g., 90 minutes) at 37°C.
- \circ Add the chemiluminescent substrate for β -galactosidase.
- Measure the luminescence using a plate reader.
- Analyze the data by plotting the response against the log of the compound concentration to determine EC50 and Emax values.





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Caption: Experimental workflow for the β -arrestin2 recruitment assay.

Gαi Protein Activation Assay



This assay measures the ability of a compound to activate the Gi protein, which is coupled to the CB1 receptor.

- Cell Line: HEK 293 cells expressing the human CB1 receptor.
- Principle: The assay often relies on measuring the inhibition of forskolin-stimulated cAMP accumulation. Activation of the Gi protein by a CB1 agonist inhibits adenylyl cyclase, leading to a decrease in cAMP levels.
- Protocol Outline:
 - Culture HEK 293 cells expressing the CB1 receptor.
 - Pre-incubate the cells with the OXIZID compounds at various concentrations.
 - Stimulate the cells with forskolin to induce cAMP production.
 - Lyse the cells and measure the intracellular cAMP levels using a suitable method, such as a competitive immunoassay (e.g., HTRF or ELISA).
 - The degree of inhibition of forskolin-stimulated cAMP accumulation reflects the level of Gi protein activation.
 - Calculate EC50 values from the concentration-response curves.

In Vivo Drug Discrimination Studies

These studies in animal models, typically mice, are used to assess the psychoactive effects of a compound and its similarity to a known drug of abuse, such as Δ^9 -THC.

- Animals: Mice trained to discriminate between the effects of Δ^9 -THC and vehicle.
- Apparatus: Operant conditioning chambers with two response levers or nose-poke apertures.
- Protocol Outline:



- Training Phase: Mice are trained to press one lever after receiving an injection of Δ^9 -THC and the other lever after receiving a vehicle injection to receive a food reward.
- \circ Testing Phase: Once trained, the mice are administered a dose of an OXIZID compound, and the percentage of responses on the Δ^9 -THC-appropriate lever is measured.
- \circ Data Analysis: Full substitution for Δ^9 -THC (i.e., a high percentage of responses on the THC-associated lever) suggests that the compound has similar psychoactive effects. The potency of the compound in producing these effects can also be determined.

Metabolism and Detection

The rapid and extensive metabolism of synthetic cannabinoids in the human body presents a challenge for forensic detection. A study by researchers at the National University of Singapore identified urinary biomarkers for the detection of OXIZID consumption. They identified 12-16 major metabolites for each of four OXIZID analogues and narrowed these down to three metabolites that can serve as reliable urinary biomarkers. This research is crucial for law enforcement and public health agencies in monitoring the abuse of this new class of synthetic cannabinoids.

Conclusion

The emergence of OXIZID synthetic cannabinoids highlights the ongoing challenge of regulating novel psychoactive substances. While generally less potent than their predecessors, these compounds still pose a significant risk to public health due to their full agonist activity at the CB1 receptor. The data and experimental protocols summarized in this guide provide a foundation for researchers and drug development professionals to further investigate the pharmacology, toxicology, and potential therapeutic applications of this novel chemical class. Continued monitoring and research are essential to understand the full scope of their effects and to develop effective strategies for detection and regulation.

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